Beclomethasone 17-Propionate

概要

説明

ベクロメタゾンの17-モノプロピオン酸エステルは、合成コルチコステロイドであるベクロメタゾンジプロピオン酸の活性代謝物です。主に強力な抗炎症作用と免疫抑制作用で知られています。 ベクロメタゾンの17-モノプロピオン酸エステルは、喘息、アレルギー性鼻炎、特定の皮膚疾患などの様々な炎症性疾患の治療に広く用いられています .

準備方法

合成経路と反応条件

ベクロメタゾンの17-モノプロピオン酸エステルは、ベクロメタゾンジプロピオン酸から加水分解によって合成されます。 この反応は、ベクロメタゾンジプロピオン酸を活性型であるベクロメタゾンの17-モノプロピオン酸エステルに変換するエステラーゼ酵素を用います . このプロセスは通常、穏やかな条件下で行われ、化合物の安定性が確保されます。

工業的生産方法

工業的環境では、ベクロメタゾンジプロピオン酸は、塩素化、エステル化、加水分解を含む一連の化学反応によって生成されます。最後のステップでは、ベクロメタゾンジプロピオン酸をベクロメタゾンの17-モノプロピオン酸エステルに酵素的に変換します。 この方法は、最終生成物の高収率と高純度を保証します .

化学反応の分析

反応の種類

ベクロメタゾンの17-モノプロピオン酸エステルは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: ベクロメタゾンジプロピオン酸からベクロメタゾンの17-モノプロピオン酸エステルへの変換。

酸化: 酸素の付加または水素の除去が関与し、様々な酸化代謝物の生成につながります。

一般的な試薬と条件

加水分解: エステラーゼ酵素は、穏やかな水性条件下で一般的に使用されます。

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

生成される主要な生成物

ベクロメタゾンジプロピオン酸の加水分解から生成される主な生成物は、ベクロメタゾンの17-モノプロピオン酸エステルです。 酸化反応と還元反応は、それぞれ様々な酸化代謝物と還元代謝物を生成します .

科学的研究の応用

ベクロメタゾンの17-モノプロピオン酸エステルは、様々な科学研究で応用されています。

化学: コルチコステロイドアッセイの開発のための分析化学における基準化合物として使用されています。

生物学: 炎症と免疫応答のメカニズムを調べる研究で用いられています。

医学: 新しい抗炎症薬や免疫抑制薬の開発のための臨床研究で広く使用されています。

作用機序

ベクロメタゾンの17-モノプロピオン酸エステルは、標的細胞のグルココルチコイド受容体に結合することで効果を発揮します。この結合は、炎症反応に関与する特定の遺伝子の活性化または抑制につながります。 この化合物は、炎症誘発性サイトカインやメディエーターの産生を阻害することで、炎症と免疫応答を抑制します . 分子標的としては、炎症の主要な調節因子である核因子-κB (NF-κB) と活性化タンパク質-1 (AP-1) があります .

類似化合物との比較

類似化合物

ベクロメタゾンジプロピオン酸: ベクロメタゾンの17-モノプロピオン酸エステルの母体化合物であり、同様の治療用途に使用されています。

フルチカゾンプロピオン酸: 同様の抗炎症作用を持つ別のコルチコステロイドです。

ブデソニド: 喘息や炎症性腸疾患の治療に使用されるコルチコステロイドです.

独自性

ベクロメタゾンの17-モノプロピオン酸エステルは、グルココルチコイド受容体への高い親和性と強力な抗炎症効果によって特徴付けられます。 他のコルチコステロイドと比較して、作用時間が長く、全身的な副作用が少ないため、炎症性疾患の長期管理に好ましい選択肢となっています .

生物活性

Beclomethasone 17-propionate (17-BMP) is a potent glucocorticoid that serves as an active metabolite of beclomethasone dipropionate (BDP). This compound exhibits significant anti-inflammatory properties and is primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

This compound is characterized by its rapid metabolism and bioavailability following administration. The pharmacokinetic profile is crucial for understanding its efficacy in clinical settings.

- Bioavailability : The absolute bioavailability of beclomethasone dipropionate is approximately 2% when inhaled, with about 95% undergoing conversion to 17-BMP in the lungs . The bioavailability of 17-BMP via oral and intranasal routes is notably higher, estimated at 41% and 44%, respectively .

- Plasma Concentrations : Following inhalation, the peak plasma concentration (Cmax) for BDP is around 35,356 pg/mL, while for 17-BMP it reaches approximately 2,633 pg/mL . The time to reach maximum concentration (Tmax) for both compounds is relatively quick, typically around 0.2 hours post-administration.

| Route of Administration | Cmax (pg/mL) | Tmax (hours) | Bioavailability (%) |

|---|---|---|---|

| Inhalation | 35,356 | 0.2 | 2 |

| Oral | 703 | 4 | 41 |

| Intranasal | 310 | 4 | 44 |

This compound functions primarily as a glucocorticoid receptor (GR) agonist. Its mechanism involves:

- Cytokine Inhibition : It effectively suppresses the production of pro-inflammatory cytokines such as IL-6, TNFα, and CXCL8. The effective concentrations (EC50 values) for these cytokines are remarkably low: IL-6 (0.05 nM), TNFα (0.01 nM), and CXCL8 (0.1 nM) .

- Gene Regulation : Treatment with beclomethasone leads to the upregulation of GR-dependent genes such as FKBP51 and GILZ, which play roles in modulating inflammation and immune responses .

Clinical Implications

The clinical application of this compound has been extensively studied in various patient populations.

- Asthma Management : In patients with asthma, inhaled corticosteroids like BDP, which convert to 17-BMP, have been shown to reduce airway inflammation effectively. A study demonstrated that patients receiving BDP experienced significant improvements in lung function and symptom control .

- COPD Treatment : Beclomethasone has also been evaluated in COPD patients. Its ability to inhibit inflammatory mediators contributes to improved respiratory function and reduced exacerbations .

Case Studies

Several studies have illustrated the effectiveness of this compound in clinical settings:

- Asthma Study : A randomized controlled trial involving adults with mild to moderate asthma showed that treatment with BDP resulted in a significant decrease in asthma exacerbations compared to placebo .

- COPD Research : Another study focused on COPD patients indicated that inhaled BDP significantly reduced levels of inflammatory markers in sputum samples, correlating with improved lung function metrics .

特性

IUPAC Name |

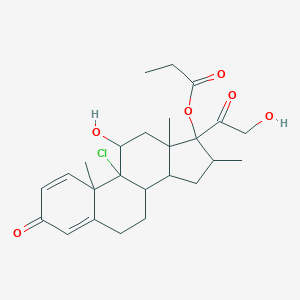

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYGPBKGZGRQKT-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203899 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-18-9 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE 17-MONOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BGA9FD55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。